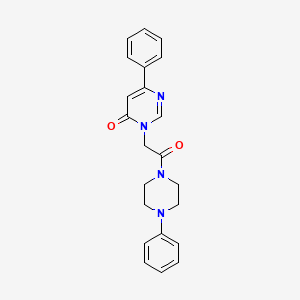

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one

Description

The compound 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one (hereafter referred to as the "target compound") is a pyrimidin-4(3H)-one derivative with a 6-phenyl substituent and a 3-position 2-oxoethyl group linked to a 4-phenylpiperazine moiety. The pyrimidinone core may contribute to hydrogen bonding and π-π stacking interactions, influencing binding affinity and selectivity.

Properties

Molecular Formula |

C22H22N4O2 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C22H22N4O2/c27-21-15-20(18-7-3-1-4-8-18)23-17-26(21)16-22(28)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |

InChI Key |

AUMLVUOQNGKBBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a phenylpiperazine derivative with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

Substitution: The phenyl and piperazine groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl or piperazine moieties .

Scientific Research Applications

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological functions. This interaction can lead to various therapeutic effects, including mood stabilization and cognitive enhancement .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structural analogs based on substituent variations, core modifications, and inferred physicochemical or biological properties.

Pyrimidin-4(3H)-one Derivatives with Varied Substituents

Target Compound vs. 3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one ()

- Core Structure : Both share the pyrimidin-4(3H)-one core.

- 6-Position : The target compound has a phenyl group, whereas the analog substitutes phenyl with thiophen-2-yl. Thiophene’s electron-rich nature may enhance solubility but reduce lipophilicity compared to phenyl .

- 3-Position : The analog replaces 4-phenylpiperazine with 4-pyrimidin-2-ylpiperazine. The pyrimidinyl group could alter receptor binding due to additional hydrogen-bonding sites.

- Potential Impact: The thiophene substituent might improve aqueous solubility, while the pyrimidinyl-piperazine could modulate selectivity for kinase or neurotransmitter targets .

Target Compound vs. 2-[(2-oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one ()

- Core Structure: Both retain the pyrimidinone core but differ in substituents.

- 6-Position : The analog substitutes phenyl with trifluoromethyl (CF₃), a strong electron-withdrawing group. This substitution likely increases metabolic stability and reduces electron density at the core .

- 3-Position: Piperidin-1-yl replaces 4-phenylpiperazin-1-yl.

- Potential Impact: The CF₃ group may enhance resistance to oxidative metabolism, while the piperidine moiety could lower CNS penetration due to reduced hydrogen-bonding capacity .

Modified Core Structures

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

- Core Structure: Compounds such as 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature a fused pyrido-pyrimidinone system, distinct from the simpler pyrimidinone core.

- Fluorine and methyl substituents (e.g., 3-fluoro-4-methylphenyl) may improve bioavailability and target affinity .

Thieno[2,3-d]pyrimidin-4(3H)-one Analogs ()

- Core Structure: The thieno[2,3-d]pyrimidinone core replaces the pyrimidinone with a thiophene ring, altering electronic properties.

- 6-Position : Retains phenyl, similar to the target compound.

- 3-Position : Substituted with 2-oxo-2-(2-thienyl)ethyl, introducing a second thiophene.

- Potential Impact: The thieno core may reduce planarity compared to pyrimidinone, affecting membrane permeability. The thiophene substituent could increase metabolic susceptibility due to sulfur oxidation .

Comparative Data Table

Research Findings and Limitations

- Structural Insights : Substituent variations significantly influence electronic properties, solubility, and target engagement. For instance, 4-phenylpiperazine in the target compound may favor serotonin receptor interactions, while piperidine or thiophene substituents could shift selectivity .

- Data Gaps: The provided evidence lacks direct pharmacological data (e.g., IC₅₀, logP). Comparisons are based on structural inferences and known substituent effects.

- Synthetic Considerations : Piperazine derivatives (e.g., target compound) may require more complex synthesis than piperidine analogs due to nitrogen reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.